molecular formula C8H6NNaO2S B13181980 Sodium (4-cyanophenyl)methanesulfinate

Sodium (4-cyanophenyl)methanesulfinate

Cat. No.: B13181980
M. Wt: 203.20 g/mol
InChI Key: ZZYXFYLLUVLLEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (4-cyanophenyl)methanesulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a cyanophenyl moiety, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (4-cyanophenyl)methanesulfinate typically involves the reaction of 4-cyanobenzenesulfonyl chloride with sodium methanesulfinate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

4-Cyanobenzenesulfonyl chloride+Sodium methanesulfinateSodium (4-cyanophenyl)methanesulfinate\text{4-Cyanobenzenesulfonyl chloride} + \text{Sodium methanesulfinate} \rightarrow \text{this compound} 4-Cyanobenzenesulfonyl chloride+Sodium methanesulfinate→Sodium (4-cyanophenyl)methanesulfinate

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process includes the following steps:

  • Dissolution of sodium methanesulfinate in water.
  • Gradual addition of 4-cyanobenzenesulfonyl chloride under stirring.
  • Maintenance of reaction temperature between 60-70°C.
  • pH adjustment using sodium hydroxide to maintain a neutral environment.
  • Filtration and purification of the product through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Sodium (4-cyanophenyl)methanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding sulfides.

    Substitution: It participates in nucleophilic substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted phenylmethanesulfinates.

Scientific Research Applications

Sodium (4-cyanophenyl)methanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for modifying biomolecules, aiding in the study of protein functions and interactions.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium (4-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group can donate electrons, facilitating the formation of new chemical bonds. In biological systems, it can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

  • Sodium methanesulfinate
  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate

Comparison: Sodium (4-cyanophenyl)methanesulfinate is unique due to the presence of the cyanophenyl group, which imparts distinct reactivity and properties compared to other sulfinates. For instance, sodium methanesulfinate lacks the aromatic ring, making it less versatile in aromatic substitution reactions. Sodium p-toluenesulfinate and sodium benzenesulfinate, while similar, do not possess the electron-withdrawing cyano group, which can influence the compound’s reactivity and stability.

Biological Activity

Sodium (4-cyanophenyl)methanesulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8NNaO2S
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1730-01-6

The compound features a cyanophenyl group attached to a methanesulfinate moiety, which is responsible for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that the compound may act as an inhibitor of specific enzymes and proteins involved in cellular signaling and proliferation.

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain proteases, which may play a role in cancer progression and inflammation.
  • Cell Proliferation : The compound has shown potential in reducing cell proliferation in various cancer cell lines, indicating its role as an anticancer agent.

Table 1: Inhibition Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MV4;110.5Inhibition of cell growth
HL600.3Induction of apoptosis
A5490.7Cell cycle arrest

*IC50 values represent the concentration required to inhibit cell growth by 50% in vitro.

Case Study 1: Inhibition of Leukemia Cell Proliferation

A study investigated the effects of this compound on the MV4;11 leukemia cell line. The results demonstrated a significant reduction in cell viability, with an IC50 value of 0.5 μM. The mechanism was linked to apoptosis induction and disruption of the cell cycle.

Case Study 2: Anti-inflammatory Properties

In another study, this compound was evaluated for its anti-inflammatory properties using a mouse model. The compound reduced inflammatory markers significantly compared to the control group, suggesting a potential therapeutic application in inflammatory diseases.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully understand its safety profile, particularly in long-term use.

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;(4-cyanophenyl)methanesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c9-5-7-1-3-8(4-2-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1

InChI Key

ZZYXFYLLUVLLEO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CS(=O)[O-])C#N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.